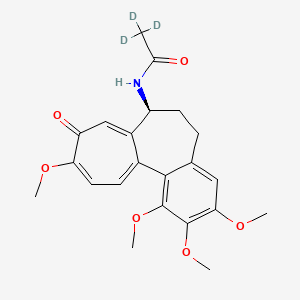

Colchicine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-AVSFSGARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Colchicine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a naturally occurring alkaloid, is a well-established therapeutic agent for gout and Familial Mediterranean Fever.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization, a critical process in cell division and inflammatory responses.[3][4] Stable isotope-labeled compounds, such as Colchicine-d3, are invaluable tools in drug development, particularly for pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data interpretation.

Introduction

This compound is the deuterium-labeled analogue of colchicine, where three hydrogen atoms on the N-acetyl group are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry. Furthermore, deuteration can sometimes alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[3] This guide outlines a likely synthetic approach and the analytical methods used to confirm the identity, purity, and structural integrity of this compound.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, it can be logically inferred from the known synthesis of colchicine and its derivatives. The most straightforward approach involves the acylation of deacetylcolchicine (a known precursor) with a deuterated acetylating agent.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Deacetylcolchicine

-

Acetic anhydride-d6 or Acetyl-d3 chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve deacetylcolchicine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of acetic anhydride-d6 or acetyl-d3 chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a pale yellow solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the successful synthesis and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure. For this compound, ¹H NMR and ¹³C NMR are critical.

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of unlabeled colchicine, with the notable absence of the singlet corresponding to the N-acetyl protons. The integration of the remaining peaks should correspond to the respective protons of the colchicine backbone.

¹³C NMR: The carbon NMR spectrum will also be nearly identical to that of colchicine. The carbon of the acetyl carbonyl group will be present, while the signal for the methyl group of the acetyl moiety will be a triplet due to coupling with the attached deuterium atoms.

Sample Preparation Protocol (NMR):

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

-

Vortex the tube to ensure complete dissolution.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[5]

Expected ¹H NMR Data (in CDCl₃): (Note: The characteristic singlet for the acetyl group at ~2.0 ppm in colchicine will be absent)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | H-8 |

| 7.50 | d | 1H | H-11 |

| 6.88 | s | 1H | H-4 |

| 6.54 | s | 1H | H-12 |

| 4.68 | m | 1H | H-7 |

| 3.98 | s | 3H | OCH₃ |

| 3.90 | s | 3H | OCH₃ |

| 3.88 | s | 3H | OCH₃ |

| 3.65 | s | 3H | OCH₃ |

| 2.50-2.20 | m | 4H | H-5, H-6 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and the incorporation of the deuterium atoms.

Expected Data: The molecular weight of unlabeled colchicine is 399.44 g/mol .[6][7] With the substitution of three protons (1.008 Da each) with three deuterons (2.014 Da each), the molecular weight of this compound is expected to be approximately 402.46 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass.

LC-MS Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to an appropriate concentration for analysis (e.g., 1 µg/mL).

-

Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.[8]

-

The mass spectrometer should be operated in positive ion mode.[9]

-

Acquire the full scan mass spectrum to determine the molecular ion peak.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 403.19 |

| [M+Na]⁺ | 425.17 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

RP-HPLC Protocol:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water. A typical ratio could be 50:30:20 (v/v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 254 nm or 350 nm.[10]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: Ambient or controlled at 40°C.[10]

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Expected Results: A single major peak should be observed with a retention time similar to that of unlabeled colchicine. The purity should ideally be ≥98%.

Mechanism of Action and Application

Colchicine exerts its biological effects primarily by inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton interferes with various cellular processes, including mitosis and the migration of inflammatory cells like neutrophils.

Caption: Mechanism of action of Colchicine.

The primary application of this compound is as an internal standard in pharmacokinetic studies of colchicine. Its identical chemical properties ensure it behaves similarly during sample extraction and chromatographic separation, while its different mass allows for distinct detection by mass spectrometry.

Conclusion

The synthesis of this compound can be readily achieved through the acylation of deacetylcolchicine with a deuterated acetylating agent. Its identity, purity, and structural integrity can be unequivocally confirmed through a combination of NMR, MS, and HPLC. As a stable isotope-labeled internal standard, this compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of colchicine in biological matrices.

References

- 1. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NMR and DFT investigations of structure of colchicine in various solvents including density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]

- 10. gerpac.eu [gerpac.eu]

Colchicine-d3 as a Research Tool for Gout: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints. Colchicine is a cornerstone therapy for gout, known for its potent anti-inflammatory properties. For researchers aiming to elucidate the nuanced mechanisms of gout pathophysiology and develop novel therapeutics, precise analytical tools are paramount. Colchicine-d3, a stable isotope-labeled analog of colchicine, serves as an indispensable tool in this pursuit. Its primary utility lies in its role as an internal standard for mass spectrometry-based quantification, ensuring accuracy and reproducibility in pharmacokinetic and pharmacodynamic studies. This technical guide provides an in-depth overview of the application of this compound in gout research, detailing its mechanism of action, comprehensive experimental protocols for in vitro and in vivo models, and a framework for data interpretation.

Introduction: The Role of Colchicine and this compound in Gout

Colchicine has been used to treat gout flares for centuries.[1] Its mechanism of action, while not fully elucidated, primarily involves the disruption of microtubule polymerization.[2][3][4][5] This action inhibits key inflammatory processes such as neutrophil migration, activation, and the assembly of the NLRP3 inflammasome, which is critical in the gout inflammatory cascade.[2][3][5][6]

While colchicine is effective, its narrow therapeutic index necessitates precise dosing and understanding of its pharmacokinetics.[4][7] This is where this compound becomes critically important for researchers. By replacing three hydrogen atoms with deuterium, this compound (typically Colchicine-O-methyl-d3) becomes chemically identical to colchicine but distinguishable by its mass. This property makes it the gold standard for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[8][9][10][11] Using a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to highly accurate quantification of colchicine in biological matrices such as plasma, urine, and tissue.[8][9]

Mechanism of Action: How Colchicine Disrupts Gouty Inflammation

The inflammatory response in gout is triggered by MSU crystals, which are recognized by resident immune cells in the joint, primarily macrophages. This recognition initiates a cascade of events leading to intense pain and swelling. Colchicine intervenes at several key points in this pathway:

-

Tubulin Disruption: Colchicine binds to β-tubulin, preventing its polymerization into microtubules.[2][4] Microtubules are essential for maintaining cell structure, motility, and intracellular transport.

-

Inhibition of Neutrophil Function: By disrupting microtubules, colchicine impairs the ability of neutrophils to migrate to the site of inflammation, a process called chemotaxis.[1][2][4] It also prevents their activation and degranulation, reducing the release of pro-inflammatory mediators.[2][4]

-

NLRP3 Inflammasome Inhibition: The assembly and activation of the NLRP3 inflammasome, a multi-protein complex responsible for activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18, is a microtubule-dependent process.[3][12] Colchicine's disruption of the microtubule network effectively inhibits NLRP3 inflammasome activation, a central event in MSU-induced inflammation.[6][12][13][14]

Signaling Pathway Visualization

The following diagram illustrates the inflammatory cascade initiated by MSU crystals and the inhibitory action of colchicine.

This compound in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) for quantitative analysis by LC-MS/MS. The co-injection of a known quantity of this compound with the unknown sample allows for precise quantification of the unlabeled colchicine.

Quantitative Data: LC-MS/MS Parameters

The following table summarizes typical mass transitions used for the quantification of colchicine and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| Colchicine | 400.1 | 358.1 | Quantification[15][16] |

| This compound (IS) | 403.1 | 361.1 | Internal Standard |

| Colchicine | 400.1 | 312.1 | Confirmation |

Note: Exact m/z values may vary slightly based on instrumentation and adduct formation.

Experimental Protocols for Gout Research

This compound is used to spike biological samples in these protocols to ensure accurate measurement of the therapeutic agent (unlabeled colchicine) being tested.

Protocol 1: In Vitro MSU-Induced IL-1β Secretion

This protocol assesses the anti-inflammatory effect of a test compound by measuring the inhibition of IL-1β secretion from macrophages stimulated with MSU crystals.

Objective: To determine the IC50 of a test compound (e.g., colchicine) on MSU-induced IL-1β production.

Materials:

-

Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Lipopolysaccharide (LPS) for priming.

-

Sterile, endotoxin-free MSU crystals.[17]

-

Test compound (Colchicine) and vehicle control.

-

IL-1β ELISA kit.

-

This compound for analytical quantification of cell-associated drug if needed.

Methodology:

-

Cell Culture:

-

For THP-1 cells: Seed cells and differentiate into macrophage-like cells using PMA (e.g., 100 ng/mL) for 48-72 hours.

-

For BMDMs: Isolate bone marrow from mice and culture with M-CSF for 7 days to differentiate into macrophages.

-

-

Priming: Prime the differentiated macrophages with LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[18]

-

Treatment: Remove priming media. Add fresh media containing various concentrations of the test compound (colchicine) or vehicle control. Incubate for 1 hour.

-

Stimulation: Add MSU crystals (e.g., 0.2-0.5 mg/mL) to each well.[19] Incubate for 6-24 hours.

-

Sample Collection: Centrifuge the plates and collect the supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the log of the test compound concentration to determine the IC50 value.

Protocol 2: In Vivo Murine Air Pouch Model of Gout

This model creates a synovium-like lining in a subcutaneous air pouch, into which MSU crystals are injected to induce a localized inflammatory response mimicking a gout flare.[20][21]

Objective: To evaluate the efficacy of a test compound in reducing MSU-induced leukocyte infiltration and cytokine production in vivo.

Materials:

-

C57BL/6 mice (8-12 weeks old).

-

Sterile, endotoxin-free MSU crystals.[17]

-

Test compound (Colchicine), vehicle control, and positive control.

-

Sterile PBS.

-

This compound for pharmacokinetic analysis.

Methodology:

-

Air Pouch Creation:

-

Day 0: Anesthetize mice and inject 3 mL of sterile air subcutaneously on the dorsum to create a pouch.

-

Day 3: Re-inflate the pouch with 2 mL of sterile air to maintain the space.

-

Day 6: A vascularized lining will have formed.[21]

-

-

Treatment: Administer the test compound (e.g., colchicine, orally or IP) at a predetermined time (e.g., 1 hour) before MSU crystal injection.

-

Induction of Inflammation: Inject 1-3 mg of MSU crystals suspended in 1 mL of sterile PBS directly into the air pouch.[19][22]

-

Sample Collection (e.g., 6-24 hours post-injection):

-

Euthanize mice and collect blood via cardiac puncture for pharmacokinetic analysis and systemic cytokine measurement. Spike plasma samples immediately with this compound.

-

Carefully aspirate the exudate from the air pouch by washing with 2 mL of sterile PBS.

-

-

Analysis:

-

Leukocyte Infiltration: Determine the total number of cells in the pouch exudate using a hemocytometer. Perform a differential cell count (neutrophils, macrophages) using cytospin preparations stained with Wright-Giemsa.

-

Cytokine Levels: Measure levels of IL-1β, TNF-α, and CXCL1 in the cell-free supernatant of the pouch exudate using ELISA.

-

Pharmacokinetics: Process plasma samples (protein precipitation or liquid-liquid extraction) and analyze via LC-MS/MS to determine the concentration of the test compound, using this compound as the internal standard.[9]

-

Experimental Workflow Visualization

The following diagram outlines a typical preclinical research workflow for evaluating a potential anti-gout therapeutic using the models described.

References

- 1. What You Should Know About Colchicine [verywellhealth.com]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanism of action of colchicine in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 12. researchgate.net [researchgate.net]

- 13. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

- 14. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting Glucose Metabolism in the Murine Air Pouch Model of Acute Gouty Inflammation - ACR Meeting Abstracts [acrabstracts.org]

- 20. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 21. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

An In-depth Technical Guide to the Stability and Storage of Colchicine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Colchicine-d3. The information presented is curated for researchers, scientists, and professionals in drug development who utilize this compound as a stable isotope-labeled internal standard or in other research applications. This document details the inherent stability of the parent compound, colchicine, and provides specific recommendations for its deuterated analog, supported by experimental protocols and an exploration of its primary signaling pathways.

Introduction to this compound

This compound is a deuterated form of colchicine, a naturally occurring alkaloid widely used in the treatment of gout and Familial Mediterranean Fever. In research and development, this compound is invaluable as an internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification of colchicine in complex biological matrices. The substitution of three hydrogen atoms with deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the endogenous compound without significantly altering its chemical properties. However, understanding its stability is crucial for ensuring the accuracy and reliability of experimental results.

Stability Profile and Storage Conditions

While specific public stability studies on this compound are limited, a robust understanding of its stability can be extrapolated from the extensive data available for its parent compound, colchicine, and general principles for handling deuterated compounds.

Key Stability Characteristics:

-

Light Sensitivity: Colchicine is known to be sensitive to light.[1] Exposure to light can lead to the formation of degradation products, such as lumicolchicines. Therefore, it is imperative to store this compound in light-resistant containers to prevent photodegradation.

-

Thermal Stability: Colchicine is relatively stable to heat and can withstand drying and boiling.[1] However, for long-term storage of this compound, refrigeration is recommended to minimize any potential thermal degradation.

-

pH Sensitivity: Forced degradation studies on colchicine have shown that it is most susceptible to degradation under alkaline conditions.[2] It exhibits greater stability in acidic and neutral environments.

-

Oxidative Stability: Colchicine is relatively stable to oxidation. Forced degradation studies using hydrogen peroxide have not shown significant degradation.

Recommended Storage Conditions:

Based on supplier recommendations and general best practices for deuterated compounds, the following storage conditions are advised for this compound.

| Form | Storage Temperature | Container | Additional Precautions |

| Solid (Powder) | 2°C to 8°C (Refrigerator) | Tightly sealed, light-resistant container | Protect from moisture. |

| In Solution | 2°C to 8°C (Refrigerator) | Tightly sealed, light-resistant vial | Prepare solutions in a suitable solvent (e.g., methanol) and store for a limited duration. |

A supplier of Colchicine-13C,d3 recommends long-term storage at refrigerator temperature (2-8°C).

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, it is crucial to employ validated stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for this purpose.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

General Protocol for Forced Degradation of this compound:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at 60°C for 2 hours.[2]

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder or a solution of this compound at 80°C for 48 hours.[2]

-

Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or HPTLC method.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of this compound is not co-eluting with any degradation products.

Stability-Indicating HPLC Method

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at approximately 245 nm or 350 nm |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

Stability-Indicating HPTLC Method

| Parameter | Recommended Conditions |

| Stationary Phase | Pre-coated silica gel 60 F254 plates |

| Mobile Phase | A mixture of solvents such as methanol, ethyl acetate, and glacial acetic acid |

| Application | Apply samples as bands using an automated applicator |

| Development | Develop the plate in a saturated twin-trough chamber |

| Detection | Densitometric scanning at approximately 355 nm |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of colchicine is relevant for researchers using its deuterated analog. Colchicine primarily exerts its effects by disrupting microtubule polymerization and inhibiting the NLRP3 inflammasome.

Inhibition of Tubulin Polymerization

Colchicine binds to β-tubulin, a subunit of microtubules, preventing their polymerization. This disruption of the cytoskeleton affects various cellular processes, including mitosis, cell motility, and intracellular transport.

Inhibition of the NLRP3 Inflammasome

Colchicine also plays a role in suppressing inflammation by inhibiting the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. This multi-protein complex is a key component of the innate immune system.

Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Conclusion

Ensuring the stability of this compound is paramount for its effective use in research and drug development. By adhering to the recommended storage conditions of refrigeration (2-8°C) and protection from light and moisture, the integrity of the compound can be maintained. The provided experimental protocols for forced degradation and stability-indicating methods offer a framework for researchers to validate the stability of this compound within their specific applications. A thorough understanding of its stability profile, informed by the extensive data on its parent compound, will contribute to the generation of high-quality, reproducible scientific data.

References

Colchicine-d3 solubility in different solvents

An In-Depth Technical Guide to the Solubility of Colchicine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a deuterated analog of colchicine. Given that deuteration typically has a minimal impact on physicochemical properties such as solubility, the data presented herein is based on the well-documented solubility of colchicine. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway affected by colchicine.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy. For a compound like this compound, understanding its solubility in various solvents is essential for designing in vitro assays, developing suitable formulations for in vivo studies, and ensuring consistent experimental outcomes. The two primary types of solubility measurements are:

-

Kinetic Solubility : Measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (typically DMSO) is added to an aqueous buffer. It reflects the rate of precipitation and is often used in high-throughput screening.

-

Equilibrium Solubility (or Thermodynamic Solubility) : Defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium. This is a more thermodynamically stable and relevant measure for formulation and biopharmaceutical assessment. The protocols detailed in this guide focus on determining equilibrium solubility.

Quantitative Solubility Data for Colchicine

The following table summarizes the reported solubility of colchicine in common laboratory solvents. This data serves as a reliable proxy for this compound.

| Solvent | Temperature | Concentration (mg/mL) | Concentration (Molar) | Source |

| Water | 21.1 °C (70 °F) | ≥ 100 mg/mL | ≥ 0.25 M | [1] |

| Water | 25 °C | 79 mg/mL | ~0.198 M | [2] |

| Water | Not Specified | Soluble | Not Specified | [3] |

| Water | Not Specified | Soluble to 100 mM | 0.1 M | [4] |

| DMSO | 25 °C | 80 mg/mL | ~0.200 M | [2] |

| DMSO | Not Specified | ~25 mg/mL | ~0.063 M | [5] |

| DMSO | Not Specified | Soluble to 100 mM | 0.1 M | [4] |

| Ethanol | 25 °C | 80 mg/mL | ~0.200 M | [2] |

| Ethanol | Not Specified | ~25 mg/mL | ~0.063 M | [5] |

| Ethanol | Not Specified | Freely Soluble | Not Specified | [3] |

| Ether | Not Specified | Slightly Soluble | Not Specified | [3] |

Note: Molar concentrations are calculated based on the molecular weight of colchicine (399.44 g/mol ).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This section details the standard shake-flask method for determining the equilibrium solubility of a compound, a widely accepted and robust technique.[6][7]

3.1 Materials and Equipment

-

This compound (crystalline solid)

-

Solvents of interest (e.g., Water, DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard curve preparation

3.2 Experimental Workflow Diagram

Caption: Workflow for the shake-flask equilibrium solubility assay.

3.3 Step-by-Step Procedure

-

Preparation : Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains visible (e.g., 5-10 mg for a 1-2 mL solvent volume).

-

Solvent Addition : Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration : Tightly cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium, typically 24 to 72 hours. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation : After incubation, let the vials stand to allow the excess solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration : Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

-

Dilution : Make a precise dilution of the clear filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound in the filtrate by comparing its peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Colchicine's Mechanism of Action: A Signaling Pathway

Colchicine exerts its well-known anti-inflammatory effects primarily by disrupting microtubule polymerization.[8][9] This action has significant downstream consequences, most notably the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.[4][10][11]

4.1 Inhibition of the NLRP3 Inflammasome Pathway

The diagram below illustrates how colchicine's interaction with tubulin leads to the suppression of the NLRP3 inflammasome and the subsequent reduction of inflammation.

References

- 1. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.who.int [cdn.who.int]

- 4. Colchicine | Microtubule Binding Compounds: R&D Systems [rndsystems.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 11. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

Colchicine-d3: A Comprehensive Technical Guide and Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical specifications and testing methodologies for Colchicine-d3, a deuterated analog of Colchicine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Compound Information

This compound is a stable isotope-labeled form of Colchicine, a well-known tubulin inhibitor. The incorporation of deuterium atoms provides a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based assays.

| Identifier | Value |

| Product Name | This compound |

| Chemical Name | N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide-d3 |

| Molecular Formula | C22H22D3NO6[1] |

| Molecular Weight | 402.46 g/mol [1] |

| CAS Number | 1217625-62-1 |

| Appearance | Brown solid[1] |

| Solubility | Chloroform and methanol[1] |

Analytical Specifications and Data

The quality and purity of this compound are critical for reliable experimental outcomes. The following table summarizes the typical specifications found on a Certificate of Analysis.

| Test | Specification | Typical Result |

| Identification (¹H-NMR) | Consistent with structure | Conforms to structure |

| Identification (Mass Spectrometry) | Consistent with structure | Conforms to structure |

| Isotopic Purity | ≥ 98% | 99.5%[1] |

| Purity (TLC) | ≥ 95% | 96%[1] |

| Purity (HPLC) | Not less than 90%[2] | 99.72% (for non-deuterated)[3] |

| Melting Point | Information not consistently available | 163 - 165 ºC[1] |

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following sections outline the typical experimental protocols used for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound and to assess the position and extent of deuterium incorporation.

Methodology:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[4]

-

Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

Data Acquisition: ¹H NMR spectra are acquired to observe the proton signals. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the labeling.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns are compared against the known spectrum of unlabeled Colchicine and theoretical predictions for the deuterated analog.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of this compound and to assess its isotopic purity.

Methodology:

-

Instrument: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ions.

-

Data Analysis: The observed m/z of the primary molecular ion should correspond to the calculated molecular weight of this compound. The relative intensities of the isotopic peaks are used to determine the isotopic purity. Fragmentation patterns can also be analyzed to further confirm the structure.[5][6]

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of the this compound sample by separating it from any impurities.

Methodology:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.[7]

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer. The specific composition can vary depending on the method. For example, a mixture of acetonitrile, methanol, and water (32:48:20 v/v) with the pH adjusted to 5.2 has been reported.[7]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[8]

-

Detection: UV detection is commonly performed at a wavelength of 254 nm.[7]

-

Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the key analytical techniques used in the characterization of this compound.

NMR Analysis Workflow

Mass Spectrometry Analysis Workflow

HPLC Analysis Workflow

This guide provides a foundational understanding of the quality control and analytical testing for this compound. For specific applications, it is always recommended to consult the lot-specific Certificate of Analysis provided by the supplier and to perform any necessary in-house validation.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

A Technical Guide to Colchicine-d3 for Research Professionals

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of Colchicine-d3

This technical guide provides a comprehensive overview of this compound, a deuterated analog of colchicine, for its application in research and development. This document details reputable suppliers, the compound's core mechanism of action, and practical experimental protocols. The information is presented to facilitate informed purchasing decisions and effective experimental design.

This compound: Sourcing for Research Applications

The selection of a reliable supplier for research-grade compounds is paramount to ensure the validity and reproducibility of experimental results. This compound is available from several reputable suppliers who provide detailed product specifications and certificates of analysis. A comparative summary of key suppliers is presented in Table 1.

Table 1: Comparative Summary of this compound Suppliers

| Supplier | Product Number | CAS Number | Molecular Formula | Purity | Available Sizes | Additional Notes |

| Santa Cruz Biotechnology | sc-217947 | Not Specified | C₂₂H₂₂D₃NO₆ | 96% (TLC), 99.5% (Isotopic) | Contact for details | Certificate of Analysis available, specifies brown solid appearance. |

| MedchemExpress | HY-16569S1 | 1217625-62-1 | Not Specified | >98% | 1 mg, 5 mg | For research use only. |

| Clearsynth | CS-O-10468 | 1217625-62-1 | Not Specified | ≥90% (HPLC) | Contact for details | States it is a useful research chemical for a range of applications. |

| Sigma-Aldrich (Cerilliant®) | C-084 | Not Specified | C₂₂H₂₂D₃NO₆ | Certified Reference Material | 1 mL (100 µg/mL in acetonitrile) | Provided as a solution. |

| Toronto Research Chemicals | C640006 | 1217625-62-1 | C₂₂H₂₂D₃NO₆ | Not Specified | 1 mg, 5 mg, 10 mg, 25 mg | Sold through various distributors like Fisher Scientific. |

Core Mechanism of Action: Microtubule Destabilization and Inflammasome Inhibition

Colchicine, and its deuterated form this compound, exerts its biological effects primarily through its interaction with tubulin, the protein subunit of microtubules.[1] By binding to β-tubulin, colchicine inhibits the polymerization of microtubules, which are essential components of the cytoskeleton.[1] This disruption of microtubule dynamics interferes with various cellular processes, including mitosis, cell motility, and intracellular transport.[1]

A key consequence of microtubule destabilization is the inhibition of neutrophil activity, a critical component of the inflammatory response. Colchicine's action impedes neutrophil migration to sites of inflammation.[2] Furthermore, it disrupts the assembly of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the activation of inflammatory caspases and the subsequent production of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3][4][5] The inhibition of the NLRP3 inflammasome is a central mechanism behind colchicine's potent anti-inflammatory properties.[3][4][5]

Signaling Pathway of Colchicine

Caption: this compound inhibits microtubule polymerization, leading to the suppression of the NLRP3 inflammasome pathway and a reduction in the inflammatory response.

Experimental Protocols: In Vitro Cell-Based Assay

The following protocol is a generalized procedure for utilizing this compound to induce mitotic arrest in cultured cells for chromosomal analysis. This protocol can be adapted for other cell-based assays investigating the effects of microtubule disruption.

Materials:

-

This compound

-

Appropriate cell culture medium

-

Cell culture flasks or plates

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative solution (e.g., 3:1 methanol:acetic acid)

-

Microscope slides

-

Staining solution (e.g., Giemsa stain)

-

Incubator (37°C, 5% CO₂)

-

Centrifuge

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a culture vessel and allow them to adhere and enter a logarithmic growth phase.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Add this compound to the cell culture medium to achieve the desired final concentration. A typical starting concentration for mitotic arrest is 0.1 µg/mL.[6]

-

Incubate the cells with this compound for a predetermined period (e.g., 2-4 hours) at 37°C.[6] The optimal incubation time may vary depending on the cell type and experimental goals.

-

-

Cell Harvest:

-

For adherent cells, gently detach them from the culture surface using a cell scraper or a mild enzymatic treatment.

-

For suspension cells, directly collect the cell suspension.

-

Transfer the cell suspension to a centrifuge tube.

-

-

Hypotonic Treatment:

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for 10-15 minutes at 37°C. This step swells the cells, aiding in chromosome spreading.

-

-

Fixation:

-

Centrifuge the cells and discard the hypotonic solution.

-

Gently resuspend the cell pellet in a freshly prepared cold fixative.

-

Repeat the fixation step 2-3 times to ensure proper preservation of cellular structures.

-

-

Slide Preparation:

-

After the final fixation, resuspend the cells in a small volume of fresh fixative.

-

Drop the cell suspension onto clean, cold, wet microscope slides from a height to facilitate chromosome spreading.

-

-

Staining and Analysis:

-

Allow the slides to air dry.

-

Stain the slides with a suitable chromosome stain.

-

Analyze the slides under a microscope.

-

Experimental Workflow for Mitotic Arrest

Caption: A typical workflow for inducing mitotic arrest in cultured cells using this compound for subsequent chromosomal analysis.

References

- 1. explorationpub.com [explorationpub.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

- 6. Mitotic chromosome from cell cultures [jax.org]

Methodological & Application

Application Notes and Protocols: Colchicine-d3 as an Internal Standard for LC-MS/MS Quantification of Colchicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine is a potent therapeutic agent used in the management of gout and Familial Mediterranean Fever (FMF).[1][2][3] Due to its narrow therapeutic index and potential for toxicity, accurate and precise quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique owing to its high sensitivity and specificity.[1][5][6]

The use of a stable isotope-labeled internal standard (IS) is paramount for robust and reliable LC-MS/MS bioanalysis.[5][7] A deuterated internal standard, such as Colchicine-d3 or Colchicine-d6, is chemically and physically almost identical to the analyte of interest.[7][8] This similarity ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer, thereby compensating for variations in sample preparation and instrument response.[5][7] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of colchicine in biological samples by LC-MS/MS.

Principle of Internal Standardization

The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a similar compound to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement corrects for random and systematic errors that can occur during sample processing and analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of colchicine using a deuterated internal standard with LC-MS/MS. These values are compiled from various published methods and serve as a general guideline.

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Colchicine | 400.3 | 358.3 | ESI+ |

| Colchicine-d6 | 406.3 | 362.2 | ESI+ |

Note: The specific transitions for this compound may vary depending on the position of the deuterium labels, but will typically show a +3 Da shift from the parent colchicine transitions.

Table 2: Method Validation Parameters

| Parameter | Typical Range | Reference |

| Linearity Range | 0.04 - 100 ng/mL | [6][9][10][11] |

| Lower Limit of Quantification (LLOQ) | 0.04 - 0.5 ng/mL | [6][9][10][11][12] |

| Accuracy | 87.79% - 105.8% | [6][13] |

| Precision (CV%) | < 17.24% | [6][13] |

| Extraction Recovery | > 63.94% | [10][14] |

Experimental Protocols

This section details a general protocol for the extraction and analysis of colchicine from human plasma using this compound as an internal standard.

Materials and Reagents

-

Colchicine and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of colchicine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the colchicine stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for cleaning up and concentrating the analyte from a complex matrix like plasma.[9]

-

Sample Spiking: To 200 µL of plasma (blank, standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution. Vortex briefly.

-

Protein Precipitation (Optional but Recommended): Add 600 µL of methanol to the plasma sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the colchicine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is an alternative to SPE and has also been successfully used for colchicine analysis.[6][12]

-

Sample Spiking: To 1 mL of plasma, add the internal standard.

-

pH Adjustment: Adjust the sample pH to approximately 8.0.[6]

-

Extraction: Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge.[6]

-

Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute colchicine, then return to initial conditions for re-equilibration. |

Table 4: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Collision Gas | Argon |

| Dwell Time | 100 - 200 ms |

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of colchicine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Quantification: Determine the concentration of colchicine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of colchicine in biological matrices by LC-MS/MS. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a sensitive and accurate bioanalytical method for colchicine. The inherent advantages of using a stable isotope-labeled internal standard, such as correction for matrix effects and variability in sample processing, are critical for obtaining high-quality data in regulated and research environments.

References

- 1. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COLCHICINE: OLD AND NEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Non-destructive quantification of low colchicine concentrations in commercially available tablets using transmission raman spectroscopy with partial least squares - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

Application Note: Quantification of Colchicine in Human Plasma by LC-MS/MS using Colchicine-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of colchicine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Colchicine-d3, to ensure high accuracy and precision. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of colchicine in a biological matrix.

Introduction

Colchicine is a potent anti-inflammatory medication primarily used in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] It functions by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule network interferes with various cellular processes, including neutrophil migration and the activation of the NLRP3 inflammasome, ultimately reducing the production of pro-inflammatory cytokines like IL-1β. Given its narrow therapeutic index, accurate monitoring of plasma colchicine concentrations is crucial to optimize therapeutic efficacy and minimize toxicity.[3]

This application note presents a validated LC-MS/MS method for the reliable quantification of colchicine in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Colchicine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Instrumentation

-

A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of colchicine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the colchicine stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in the same diluent.

Sample Preparation: Solid Phase Extraction (SPE)

-

To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.

-

Pre-condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Parameters

The following are typical starting parameters and may require optimization for individual instruments.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 (e.g., 50 x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Isocratic or a shallow gradient optimized for separation |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Colchicine) | Q1: m/z 400.3 → Q3: m/z 358.3[4] |

| MRM Transition (this compound) | Q1: m/z 403.3 → Q3: m/z 361.3 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100-200 ms |

Quantitative Data Summary

The performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 3: Method Validation Parameters

| Parameter | Typical Range |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][5] |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of colchicine in plasma.

Colchicine's Anti-Inflammatory Signaling Pathway

Caption: Inhibition of the NLRP3 inflammasome by colchicine.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of colchicine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy of the results. This application note offers a comprehensive protocol that can be readily implemented in a research laboratory setting for various applications, from pharmacokinetic profiling to clinical research studies.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the tubulin-colchicine complex on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Colchicine-d3 in Pharmacokinetic Studies of Colchicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine is a potent anti-inflammatory medication used for the treatment of gout and other inflammatory conditions. Due to its narrow therapeutic index, precise and accurate quantification in biological matrices is crucial for pharmacokinetic (PK) studies.[1] Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability. Colchicine-d3, a deuterated analog of colchicine, serves as an excellent internal standard for these studies, ensuring high accuracy and precision.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the pharmacokinetic analysis of colchicine.

Pharmacokinetic Parameters of Colchicine

Understanding the pharmacokinetic profile of colchicine is essential for designing and interpreting studies. The following tables summarize key pharmacokinetic parameters of colchicine in healthy adults from single and multiple-dose studies.

Table 1: Mean (%CV) Pharmacokinetic Parameters of Colchicine in Healthy Adults (Single and Multiple Doses)

| Parameter | COLCRYS 0.6 mg Single Dose (N=13) | COLCRYS 0.6 mg b.i.d. x 10 days (N =13) |

| Cmax (ng/mL) | 2.5 (28.7) | 3.6 (23.7) |

| Tmax (h) | 1.5 (1.0 – 3.0) | 1.3 (0.5 – 3.0) |

| Vd/F (L) | 341.5 (54.4) | 1150 (18.7) |

| CL/F (L/hr) | 54.1 (31.0) | 30.3 (19.0) |

| t1/2 (h) | - | 26.6 (16.3) |

Data from healthy adults receiving COLCRYS. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; Vd/F: Apparent volume of distribution; CL/F: Apparent clearance; t1/2: Elimination half-life. Tmax is presented as mean (range).[2]

Table 2: Pharmacokinetic Parameters of Colchicine in Healthy Volunteers After a Single 1.0 mg Oral Dose

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 6.50 ± 1.03 |

| Tmax (h) | 1.07 ± 0.55 |

| AUC (ng·hr/mL) | 61.2 ± 12.7 (IV bolus) |

| Vss (L) | 419 ± 95 |

| Systemic Clearance (L/hr) | 8.5 ± 1.8 |

| Terminal Half-life (t1/2) (h) | 57.8 ± 10.7 |

| Bioavailability (%) | 47 ± 14 |

Data from healthy volunteers after a single 1.0 mg oral dose of colchicine solution. AUC was determined after a 0.5 mg intravenous bolus. Vss: Steady-state volume of distribution.[3]

Experimental Protocols

A validated LC-MS/MS method is crucial for the accurate quantification of colchicine in biological samples. The following protocol is a representative example for the analysis of colchicine in human plasma using this compound as an internal standard.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for analyzing colchicine in rat specimens and can be optimized for human plasma.[4]

-

To 200 µL of plasma sample in a polypropylene tube, add 10 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol).

-

Add 100 µL of 2 M potassium hydrogen phosphate buffer (pH 8.4).[5]

-

Add 3 mL of extraction solvent (n-hexane:dichloromethane:isopropanol, 20:10:1, v/v/v).[5]

-

Vortex the mixture for 30 seconds.

-

Shake for 10 minutes at 1000 rpm.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see below) and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of colchicine.

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation (e.g., start with 20% B, ramp to 80% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Colchicine: 400.3; this compound: 403.3 |

| Product Ion (m/z) | Colchicine: 358.3; this compound: 361.3 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention times of colchicine and this compound in blank matrix.

-

Linearity: A linear relationship between the analyte concentration and the detector response over a defined range (e.g., 0.05 to 100 ng/mL).[3]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of colchicine using this compound and LC-MS/MS analysis.

References

Application Note: Quantitative Analysis of Colchicine in Tissue Samples Using Stable Isotope Dilution LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantification of colchicine in various tissue samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard, Colchicine-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This methodology is particularly suited for researchers in pharmacology, toxicology, and drug development who require reliable quantification of colchicine in complex biological matrices. The protocol described herein is a synthesis of established methods and is intended to serve as a comprehensive guide.

Introduction

Colchicine is a potent tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale) with a long history of use in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Its therapeutic mechanism primarily involves the disruption of microtubule polymerization by binding to tubulin.[1][3][4] This interference with microtubule-dependent cellular processes leads to the inhibition of neutrophil migration and the suppression of inflammatory responses, notably through the inhibition of the NLRP3 inflammasome.[3][4][[“]] Given its narrow therapeutic index and potential for toxicity, sensitive and specific analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations.[6]

LC-MS/MS has emerged as the gold standard for the quantification of colchicine in biological samples due to its high selectivity and sensitivity.[7][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantitative results by compensating for analyte loss during sample preparation and variations in ionization efficiency.[10][11] This application note details a comprehensive protocol for tissue sample preparation, extraction, and subsequent LC-MS/MS analysis of colchicine.

Mechanism of Action: Colchicine's Anti-Inflammatory Pathway

Colchicine exerts its anti-inflammatory effects through a multi-faceted mechanism, with the inhibition of microtubule polymerization being the central process. This disruption of the cytoskeleton affects numerous downstream cellular functions, particularly in neutrophils, which play a key role in inflammatory responses. One of the key pathways modulated by colchicine is the NLRP3 inflammasome, a critical component of the innate immune system.

References

- 1. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

Application Note: Quantitative Analysis of Colchicine in Biological Matrices using LC-MS/MS with Colchicine-d3 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Colchicine is a potent alkaloid medication primarily used for the treatment of gout and Familial Mediterranean Fever (FMF).[1][2][3] Due to its narrow therapeutic index and potential for toxicity at higher doses, accurate and sensitive quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.[4][5] The use of a stable isotope-labeled internal standard (IS), such as Colchicine-d3, is essential for reliable quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the precision and accuracy of the method.[6][7]

This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of colchicine in plasma/serum using this compound as the internal standard. Three common extraction techniques are presented: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Mechanism of Action: Colchicine's Anti-inflammatory Pathway

The primary mechanism of action for colchicine is the disruption of microtubule polymerization by binding to tubulin.[8][9][10][[“]] This interference with the cytoskeleton affects numerous cellular processes that are critical to the inflammatory response. Key downstream effects include the inhibition of neutrophil migration to sites of inflammation and the suppression of the NLRP3 inflammasome, a protein complex that triggers the release of pro-inflammatory cytokines like IL-1β.[8][10][[“]][12]

Caption: Colchicine's mechanism of action.

Overall Experimental Workflow

The general procedure involves spiking the biological sample with the this compound internal standard, followed by one of the extraction methods to remove proteins and other interferences. The resulting clean extract is then analyzed by LC-MS/MS.

Caption: High-level experimental workflow.

Experimental Protocols

Materials and Reagents

-

Standards: Colchicine and this compound (or Colchicine-d6) reference standards.[2][3]

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, n-hexane, dichloromethane, isopropanol.[2][13]

-

Reagents: Formic acid, ammonium acetate, potassium dihydrogen phosphate.[2][13]

-

Biological Matrix: Blank human or animal plasma/serum.

-

Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, LC-MS/MS system.

Preparation of Standard Solutions

-